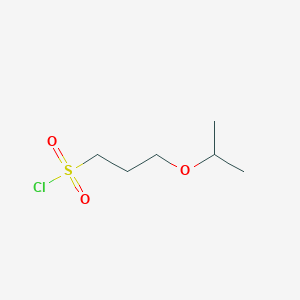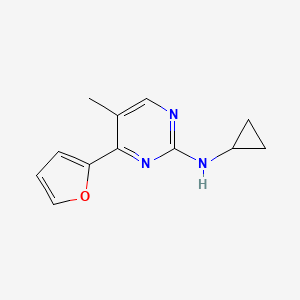
Ethyl 1-methyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
Ethyl 1-methyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrrole-2-carboxylate, also known as EMCPC, is a synthetic compound with a wide variety of applications in scientific research. It is used as a building block for the synthesis of a variety of compounds, and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Ethyl 1-methyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research. It has been used as a building block for the synthesis of a variety of compounds, including drugs, pesticides, and other biologically active molecules. It has also been used as a ligand in protein-ligand binding studies, and as a reagent in the synthesis of peptides and other biologically active molecules. Additionally, Ethyl 1-methyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrrole-2-carboxylate has been used in the study of enzyme kinetics, and as a tool to study the effects of various compounds on cellular processes.
Mécanisme D'action
The mechanism of action of Ethyl 1-methyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrrole-2-carboxylate is not fully understood. However, it is believed that the compound acts as a competitive inhibitor of certain enzymes, such as cytochrome P450 isoforms, and that it may also interact with other proteins or receptors. Additionally, it has been suggested that Ethyl 1-methyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrrole-2-carboxylate may act as an agonist or antagonist of certain receptors, and that it may also have an effect on the activity of certain ion channels.
Biochemical and Physiological Effects
The effects of Ethyl 1-methyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrrole-2-carboxylate on biochemical and physiological processes are not fully understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 isoforms, and it has been suggested that it may also interact with other proteins or receptors. Additionally, Ethyl 1-methyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrrole-2-carboxylate has been shown to have a variety of effects on cellular processes, such as cell proliferation, apoptosis, and cell cycle progression.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-methyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrrole-2-carboxylate is a useful tool for research due to its ability to act as a competitive inhibitor of certain enzymes, as well as its ability to interact with other proteins or receptors. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to its use in research, such as the fact that its mechanism of action is not fully understood, and that it may have an effect on the activity of certain ion channels.
Orientations Futures
The potential future directions for research into Ethyl 1-methyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrrole-2-carboxylate are numerous. Further research into the mechanism of action of the compound could provide insight into its effects on biochemical and physiological processes. Additionally, further studies into the effects of Ethyl 1-methyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrrole-2-carboxylate on cellular processes, such as cell proliferation, apoptosis, and cell cycle progression, could provide valuable information on its potential therapeutic use. Additionally, further studies into its use as a building block for the synthesis of a variety of compounds could lead to the development of new drugs, pesticides, and other biologically active molecules. Finally, further research into its use as a ligand in protein-ligand binding studies could lead to a better understanding of the structure and function of proteins and their interactions with other molecules.
Méthodes De Synthèse
Ethyl 1-methyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrrole-2-carboxylate is synthesized through a multi-step process. The first step involves the reaction of 1-methyl-4-pyrrolidinylsulfonyl chloride (MPSCl) with ethyl 2-carboxy-1-methyl-4-pyrrolidinylsulfonate (ECMPS) in the presence of a base. This reaction results in the formation of ethyl 2-methyl-4-pyrrolidinylsulfonyl-1H-pyrrole-2-carboxylate (EMPC). The second step involves the reaction of EMPC with sulfuric acid, resulting in the formation of Ethyl 1-methyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrrole-2-carboxylate.
Propriétés
IUPAC Name |
ethyl 1-methyl-4-pyrrolidin-1-ylsulfonylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-3-18-12(15)11-8-10(9-13(11)2)19(16,17)14-6-4-5-7-14/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNTZOSUVIWTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1C)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201165958 | |
| Record name | Ethyl 1-methyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49730601 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 1-methyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrrole-2-carboxylate | |
CAS RN |
889852-03-3 | |
| Record name | Ethyl 1-methyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889852-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-methyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6616111.png)

